1-[(4-fluorophenyl)methyl]-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinylpyrazolyl group, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenylmethyl intermediate through a halogenation reaction.
Formation of the Pyridinylpyrazolyl Intermediate: The next step involves the synthesis of the 2-methyl-5-pyridin-4-ylpyrazolyl intermediate through a series of condensation and cyclization reactions.
Coupling Reaction: The final step involves the coupling of the two intermediates using a urea-forming reaction, typically under mild conditions with the use of a coupling reagent such as carbonyldiimidazole (CDI).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea
- 1-[(4-Bromophenyl)methyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea
- 1-[(4-Methylphenyl)methyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea
Uniqueness
1-[(4-fluorophenyl)methyl]-3-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}urea is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c1-24-16(10-17(23-24)14-6-8-20-9-7-14)12-22-18(25)21-11-13-2-4-15(19)5-3-13/h2-10H,11-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAVWSINZXDLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=NC=C2)CNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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